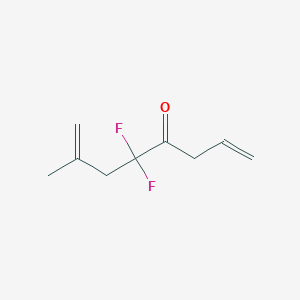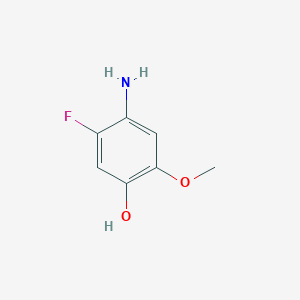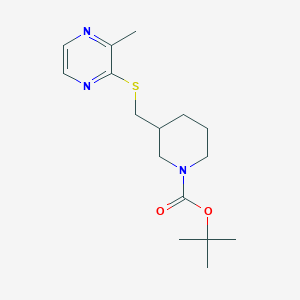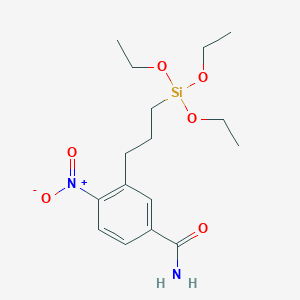
4-Nitro-3-(3-triethoxysilylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-(3-triethoxysilylpropyl)benzamide is a chemical compound with the molecular formula C16H26N2O6Si. It is known for its unique structural properties, which include a nitro group, a benzamide core, and a triethoxysilylpropyl side chain. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(3-triethoxysilylpropyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 3-aminopropyltriethoxysilane. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrobenzoyl chloride+3-aminopropyltriethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(3-triethoxysilylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-amino-3-(3-triethoxysilylpropyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
4-Nitro-3-(3-triethoxysilylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its silane functional group.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(3-triethoxysilylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The triethoxysilylpropyl side chain allows for the compound to bind to surfaces, making it useful in material science applications.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: Lacks the triethoxysilylpropyl side chain, making it less versatile in material science applications.
3-(Triethoxysilylpropyl)benzamide: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
Uniqueness
4-Nitro-3-(3-triethoxysilylpropyl)benzamide is unique due to the presence of both the nitro group and the triethoxysilylpropyl side chain. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H26N2O6Si |
|---|---|
Molecular Weight |
370.47 g/mol |
IUPAC Name |
4-nitro-3-(3-triethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)11-7-8-13-12-14(16(17)19)9-10-15(13)18(20)21/h9-10,12H,4-8,11H2,1-3H3,(H2,17,19) |
InChI Key |
NMZIRPFSWJHCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-])(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





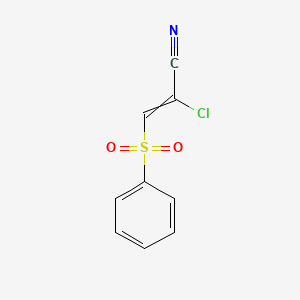
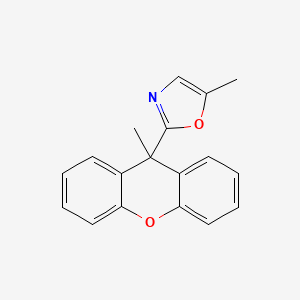
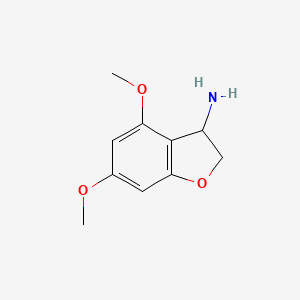

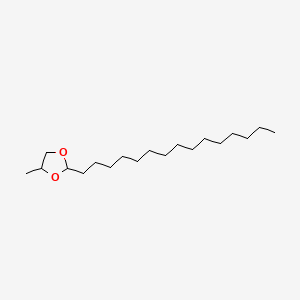
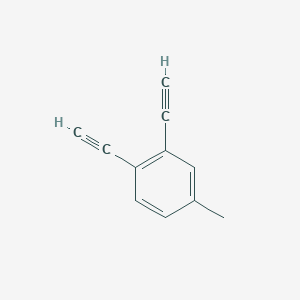
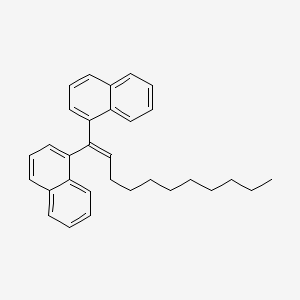
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
